molecular formula C6H6FN B1294898 2-Fluoro-6-methylpyridine CAS No. 407-22-7

2-Fluoro-6-methylpyridine

Cat. No. B1294898
CAS RN: 407-22-7
M. Wt: 111.12 g/mol
InChI Key: UDMNVTJFUISBFD-UHFFFAOYSA-N
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Patent
US06743794B2

Procedure details

To a heterogeneous solution of 2-fluoro-6-methyl-pyridine (9.65 g, 86.8 mmol) in water (400 mL) was added potassium permanganate (31.6 g, 200 mmol), and the reaction was heated to approximately 100° C. After 30 minutes, additional potassium permanganate (16.5 g, 104 mmol) was added, and the reaction heated at 100° C. overnight. The reaction was filtered through celite to remove manganese salts. The mother liquor was washed with ethyl ether (200 mL×3), neutralized to pH 7, and concentrated down to approximately 100 mL total volume. The aqueous solution was acidified to pH 2 with concentrated HCl and extracted with ethyl acetate, followed by 20% i-PrOH/CHCl3 (×3). The combined organic layers were dried over MgSO4 and concentrated. The solids were suspended in chloroform, sonicated, then filtered to remove remaining side products. The mother liquor was concentrated to give 5.47 g as a white crystalline solid, 45% yield. 1H NMR: consistent with structure. MS (ion spray) 140 (M−).
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[F:1][C:2]1[N:3]=[C:4]([C:8]([OH:10])=[O:15])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.65 g
Type
reactant
Smiles
FC1=NC(=CC=C1)C
Name
Quantity
31.6 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 100° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove manganese salts
WASH
Type
WASH
Details
The mother liquor was washed with ethyl ether (200 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down to approximately 100 mL total volume
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
to give 5.47 g as a white crystalline solid, 45% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.